![molecular formula C15H15ClFNO3S B2542853 N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-fluorobenzenesulfonamide CAS No. 1798485-71-8](/img/structure/B2542853.png)
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-fluorobenzenesulfonamide
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Overview
Description
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-fluorobenzenesulfonamide is a compound that can be associated with a class of chemicals known as benzenesulfonamides. These compounds are characterized by a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The specific compound has a methoxyethyl and a chlorophenyl group attached to the nitrogen of the sulfonamide, as well as a fluorine atom on the benzene ring.
Synthesis Analysis
The synthesis of related sulfonamide compounds has been explored in various studies. For instance, the iodobenzene-catalyzed cyclization of 2-aryl-N-methoxyethanesulfonamides with m-chloroperoxybenzoic acid leads to the formation of 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides, which suggests that similar catalytic methods could potentially be applied to synthesize the compound . Additionally, the preparation of N-fluorobenzenesulfonamides with different substituents on the phenyl rings indicates that the introduction of a fluorine atom into the benzenesulfonamide framework is feasible .
Molecular Structure Analysis
The molecular structure of benzenesulfonamides can be significantly influenced by the substituents on the benzene ring and the sulfonamide nitrogen. The presence of electron-withdrawing groups, such as fluorine, can affect the reactivity of the compound by altering the electron density of the aromatic system . The steric effects of the substituents, such as the 2-chlorophenyl and 2-methoxyethyl groups, may also play a role in the overall molecular conformation and reactivity.
Chemical Reactions Analysis
Benzenesulfonamides participate in various chemical reactions. For example, N-chloro-N-methoxybenzenesulfonamide has been used as a chlorinating reagent for different substrates, indicating that the chloro and methoxyethyl groups on the nitrogen of the sulfonamide can be reactive . Furthermore, the use of N-fluorobenzenesulfonimide in palladium-catalyzed diamination of alkenes and as an Ag(i)-catalyst attenuator in cycloisomerization reactions demonstrates the versatility of benzenesulfonamides in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-fluorobenzenesulfonamide would likely be influenced by its functional groups. The fluorine atom would contribute to the compound's polarity and could enhance its reactivity due to its electronegativity . The chlorophenyl and methoxyethyl groups could affect the solubility and stability of the compound. The overall molecular geometry, dictated by these substituents, would also determine the compound's intermolecular interactions and, consequently, its boiling and melting points.
Scientific Research Applications
Fungicidal Activity
Research has indicated that derivatives of N-phenylbenzenesulfonamide exhibit significant fungicidal activities. Structural characteristics of these derivatives, including the 2-fluoro-4-chlorophenyl group, play a crucial role in their efficacy against pathogens like Pythium ultimum, suggesting potential agricultural applications (조윤기 et al., 2008).
Electrophilic Fluorination
N-fluoro derivatives, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), have been developed to improve the enantioselectivity of fluorination reactions. These derivatives offer a more sterically demanding alternative to traditional fluorinating reagents, enhancing product selectivity in synthetic chemistry (H. Yasui et al., 2011).
Chlorinating Reagent
N-chloro-N-methoxybenzenesulfonamide has been identified as a simple and efficient chlorinating reagent. It offers high yields in chlorination reactions across a range of substrates, including diketones, esters, and phenols, highlighting its versatility in organic synthesis (Xiao-Qiu Pu et al., 2016).
Tubulin Polymerization Inhibition
Certain sulfonamide drugs that inhibit tubulin polymerization, essential for cell division, have been synthesized, indicating potential therapeutic applications in cancer treatment. These compounds bind to the colchicine site of tubulin, affecting cell cycle progression without altering GTPase activity (Mithu Banerjee et al., 2005).
Inhibition of Protein Kinase II
KN-93, a well-known inhibitor of Ca2+/calmoduline-dependent protein kinase II, has been synthesized via microwave-assisted routes starting from readily available reagents. This compound's preparation emphasizes the importance of efficient synthesis methods for bioactive molecules (Claudio Bruno et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Pharmacokinetics
These properties would determine the bioavailability of the compound and its distribution within the body
Result of Action
Similar compounds have been found to have various biological effects, including cytotoxic action on certain cell lines
Action Environment
Environmental factors can significantly influence the action of similar compounds
Safety and Hazards
properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO3S/c1-21-14(11-6-2-3-7-12(11)16)10-18-22(19,20)15-9-5-4-8-13(15)17/h2-9,14,18H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXPKDJKLNMSLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=CC=C1F)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-fluorobenzenesulfonamide |
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